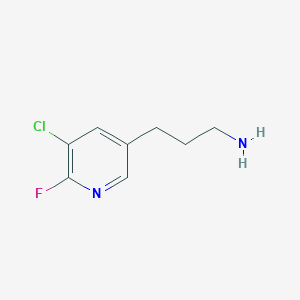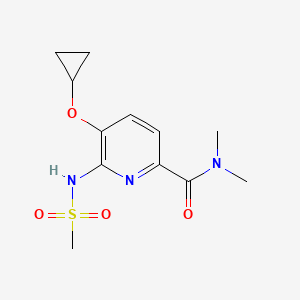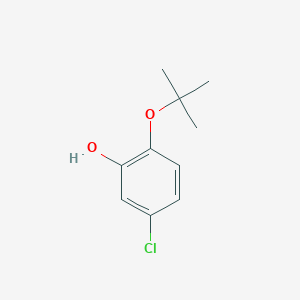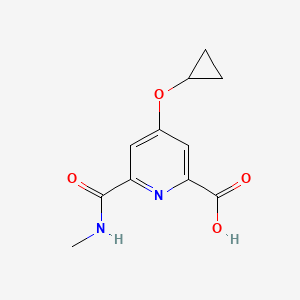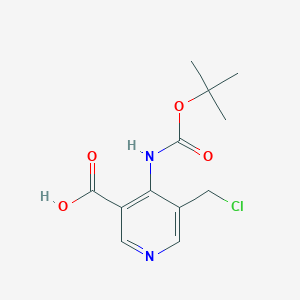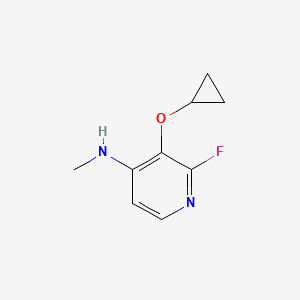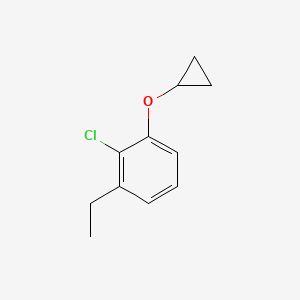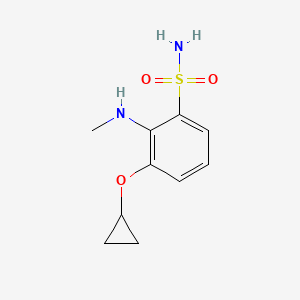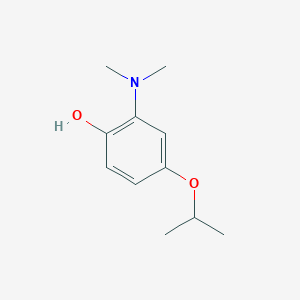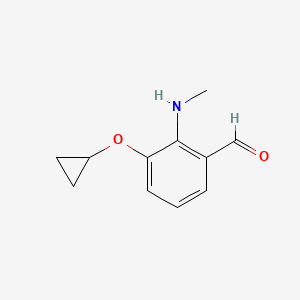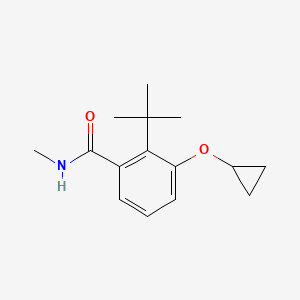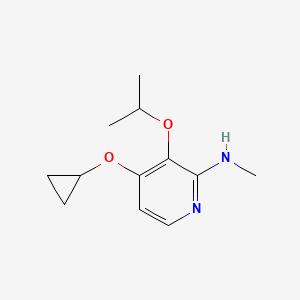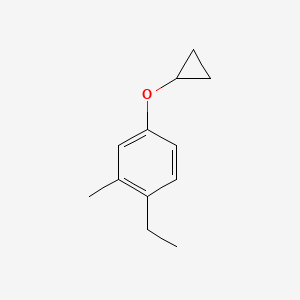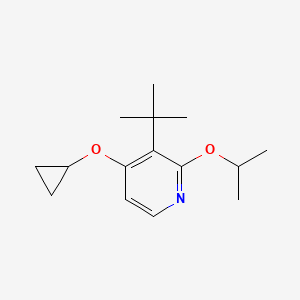
3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine: is a synthetic organic compound with the molecular formula C15H23NO2 This compound is characterized by the presence of a pyridine ring substituted with tert-butyl, cyclopropoxy, and isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, cyclopropoxy, and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled conditions to ensure selectivity and yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such compounds generally involves large-scale organic synthesis techniques. These methods prioritize high yield, purity, and cost-effectiveness. Industrial synthesis may also involve the use of automated reactors and continuous flow systems to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the pyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds with new functional groups.
Applications De Recherche Scientifique
3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Tert-butyl-4-hydroxyanisole: Similar in structure but with a hydroxy group instead of cyclopropoxy and isopropoxy groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another tert-butyl substituted compound with different functional groups and applications.
Uniqueness: 3-Tert-butyl-4-cyclopropoxy-2-isopropoxypyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H23NO2 |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
3-tert-butyl-4-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-14-13(15(3,4)5)12(8-9-16-14)18-11-6-7-11/h8-11H,6-7H2,1-5H3 |
Clé InChI |
KJQJVEZLGSEZJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=CC(=C1C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


